molecular formula C27H40O2 B14366010 Phenol, 2,2'-methylenebis(6-tert-butyl-4-isopropyl- CAS No. 93840-39-2

Phenol, 2,2'-methylenebis(6-tert-butyl-4-isopropyl-

Cat. No.: B14366010
CAS No.: 93840-39-2
M. Wt: 396.6 g/mol
InChI Key: RVVVMCHNTQXDPI-UHFFFAOYSA-N
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Description

Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) is a phenolic compound known for its antioxidant properties. It is widely used in various industries, including rubber and plastics, to enhance the oxidation stability of materials. The compound’s structure consists of two phenol groups connected by a methylene bridge, with tert-butyl and isopropyl substituents enhancing its stability and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the phenol groups. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for large-scale production. Catalysts may be used to enhance the reaction rate and selectivity, ensuring a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the phenolic groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated products.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant additive.

    Industry: Widely used in the rubber and plastics industry to enhance the stability and longevity of products.

Mechanism of Action

The antioxidant properties of Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The tert-butyl and isopropyl groups enhance the compound’s stability, allowing it to effectively scavenge free radicals and prevent oxidative damage. The methylene bridge between the phenol groups also plays a crucial role in stabilizing the radical intermediates formed during the antioxidant process.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,2’-methylenebis(6-tert-butyl-4-methyl-)
  • Phenol, 2,2’-methylenebis(6-tert-butyl-4-ethyl-)
  • Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-)

Uniqueness

Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) is unique due to its specific substituents, which enhance its antioxidant properties and stability. The presence of isopropyl groups, in particular, provides a balance between steric hindrance and electron-donating effects, making it more effective in certain applications compared to its analogs with different substituents.

Properties

CAS No.

93840-39-2

Molecular Formula

C27H40O2

Molecular Weight

396.6 g/mol

IUPAC Name

2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-propan-2-ylphenyl)methyl]-4-propan-2-ylphenol

InChI

InChI=1S/C27H40O2/c1-16(2)18-11-20(24(28)22(14-18)26(5,6)7)13-21-12-19(17(3)4)15-23(25(21)29)27(8,9)10/h11-12,14-17,28-29H,13H2,1-10H3

InChI Key

RVVVMCHNTQXDPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)C)C(C)(C)C)O

Origin of Product

United States

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